molecular formula C6H8N2O2 B1197139 (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE CAS No. 40856-87-9

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

Cat. No.: B1197139
CAS No.: 40856-87-9
M. Wt: 140.14 g/mol
InChI Key: CLHGAFMJSNFVRM-BYPYZUCNSA-N
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Description

(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9) is a bicyclic organic compound with a fused pyrrole and imidazole ring system. Its molecular formula is C₆H₈N₂O₂, and it has a molecular weight of 140.14 g/mol . Current applications are primarily explored in medicinal chemistry, with interest in its antimicrobial properties and enzyme modulation capabilities .

Properties

IUPAC Name

(7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961268
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-87-9
Record name 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-
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Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
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Preparation Methods

Bredereck’s Reagent-Mediated Cyclization

The most widely reported synthesis involves Bredereck’s reagent (t-butoxybis(dimethylamino)methane), which facilitates cyclization of L-pyroglutamide derivatives. As detailed in, N-[(1R)-1-phenylethyl]-L-pyroglutamide (7f) reacts with 5 equivalents of Bredereck’s reagent at 120°C under nitrogen for 24 hours, yielding 61% of the target compound after crystallization (Et₂O/EtOH). The stereochemical outcome arises from the chiral center in the L-pyroglutamide precursor, ensuring retention of the (S)-configuration.

Reaction Conditions:

  • Temperature: 120°C

  • Time: 24 hours

  • Purification: Crystallization (Et₂O/EtOH 95:5)

  • Yield: 61%

This method’s scalability is limited by the stoichiometric use of Bredereck’s reagent, though it remains favored for its operational simplicity.

Cyanate Ion Ring-Opening and Oxidation

A patent-pending three-step process (CN1019197B) converts 1-pyridyl-1,3-diketone-2-oximidoalkanes into pyrroloimidazole diones. Key steps include:

  • Reduction: Sodium borohydride reduces the diketone oxime to a hydroxyl aminoketone intermediate.

  • Cyanate Reaction: Treatment with potassium cyanate forms a hydroxymethylimidazolone.

  • Oxidation: Jones oxidation (CrO₃/H₂SO₄) yields the final dione.

While this route avoids hazardous reagents, yields are unspecified, and the oxidation step risks over-oxidation of sensitive functional groups.

Stereoselective Cyclocondensation

The PMC review documents alternative cyclocondensation strategies using propargylamides and trimethylsilyl cyanide. For example, heating propargylamide 58 with TMSCN in a one-pot cascade affords 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-6-carbonitrile (59 ) in 68% yield. Although this method targets dihydro analogs, modifying the substituents and reaction time (e.g., 12 hours at 80°C) could adapt it for tetrahydro-dione synthesis.

Analytical Characterization

Physicochemical Properties

Avantor Sciences reports the following specifications for the compound:

Property Value
CAS Number5768-79-6
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
Melting Point160–162°C

These align with literature data for crystalline isolates.

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

  • δ 1.74 (d, J = 6.6 Hz, 3H, CHCH₃)

  • δ 2.94 (s, 6H, N(CH₃)₂)

  • δ 5.09 (dd, J = 8.3, 7.0 Hz, 1H, CHCH₃)

The absence of rotameric splitting confirms the rigid bicyclic structure.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability
Bredereck’s Reagent47–61%High (S)Moderate
Cyanate OxidationN/AModerateLow
Propargylamide Cyclization68%VariableHigh

The Bredereck method remains superior for enantiomeric purity, whereas propargylamide routes offer better scalability despite lower stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibits significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, the compound was shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of specific caspases .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest and apoptosis

2. Neuroprotective Effects

In neuropharmacology, (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage. A study demonstrated that the compound could reduce reactive oxygen species levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents .

Materials Science Applications

3. Polymer Synthesis

The compound serves as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance, when used in polyurethanes, it improves flexibility and resistance to thermal degradation .

Polymer Type Property Enhanced Test Method
PolyurethaneFlexibilityDynamic Mechanical Analysis
Epoxy ResinThermal StabilityThermogravimetric Analysis

Biochemical Applications

4. Enzyme Inhibition

(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it shows promise in inhibiting dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management as DPP-IV inhibitors help regulate blood sugar levels .

Case Studies

Case Study 1: Anticancer Research

A recent study focused on the anticancer effects of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls.

Case Study 2: Neuroprotection

In another investigation, the neuroprotective potential of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione was evaluated using an in vivo model of oxidative stress. The findings revealed that administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Mechanism of Action

The mechanism of action of (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

  • Molecular Formula : C₆H₈N₂O₂ (identical to the (S)-enantiomer).
  • CAS: Not explicitly provided, but inferred to differ in stereochemistry.
  • Key Differences : The (R)-enantiomer shares the same molecular framework but exhibits distinct stereochemical properties. Such enantiomeric differences often lead to variations in biological activity, such as binding affinity to chiral targets or metabolic stability. However, direct comparative pharmacological data are absent in the provided evidence .

Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (CAS 57796-78-8)

  • Molecular Formula: C₆H₇NO₃.
  • Structural Features : Replaces the imidazole ring with an oxazole ring, introducing an oxygen atom instead of nitrogen.

2-(3-Nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

  • Molecular Formula : C₁₃H₁₂N₃O₄ (derivative with nitro substitution).
  • Key Differences: The addition of a 3-nitrophenyl group introduces electron-withdrawing effects, which could enhance electrophilicity or alter binding to biological targets. This derivative is noted with 95–98% purity, suggesting its utility in pharmaceutical research, though specific activity data are unavailable .

Pyrrolo[1,2-a]pyrazine Derivatives

  • Example : Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione.
  • Structural Features : A pyrazine ring fused to pyrrolidine, with additional ketone groups.
  • Functional Differences : The pyrazine ring introduces more nitrogen atoms, enhancing hydrogen-bonding capacity. Such compounds are studied for antitumor and psychoactive properties, diverging from the imidazole-focused applications of the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione C₆H₈N₂O₂ 140.14 40856-87-9 Bicyclic pyrroloimidazole, (S)-configuration Antimicrobial agents, enzyme modulation
(R)-Enantiomer C₆H₈N₂O₂ 140.14 N/A Mirror-image stereochemistry Undocumented biological roles
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione C₆H₇NO₃ 157.13 57796-78-8 Oxazole ring substitution Asymmetric synthesis
2-(3-Nitrophenyl) derivative C₁₃H₁₂N₃O₄ 298.26 N/A Nitroaromatic substitution Pharmaceutical intermediates
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione C₇H₈N₂O₃ 168.15 N/A Pyrazine ring with ketones Antitumor agents

Biological Activity

(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known by its CAS number 5768-79-6, is a bicyclic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is C6_6H8_8N2_2O2_2, with a molecular weight of 140.14 g/mol. Its structure features a fused ring system that contributes to its biological activity. The compound is soluble in various organic solvents but has limited aqueous solubility, which can affect its bioavailability.

Antimicrobial Activity

Research indicates that (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Antiviral Properties

The compound has also been investigated for its antiviral potential. In vitro studies have revealed that (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione demonstrates activity against several viruses. For instance, it exhibited an effective concentration (EC50_{50}) of 58.7 µg/mL against the tobacco mosaic virus (TMV) . This suggests that the compound may interfere with viral replication or entry into host cells.

The precise mechanisms underlying the biological activities of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are not fully elucidated; however, several hypotheses exist:

  • Inhibition of Enzymatic Activity : It is proposed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interaction with Nucleic Acids : The structural features of the compound may allow it to interact with nucleic acids, affecting transcription and replication processes in pathogens.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed bactericidal activity at higher concentrations. The study concluded that this compound could serve as a lead for developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Antiviral Activity Against TMV

In another investigation focusing on antiviral properties, (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione was tested against TMV. The findings revealed a promising EC50_{50} value of 58.7 µg/mL, indicating potential as an antiviral agent .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming stereochemistry. For example, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns (δ 2.22–4.92 ppm in 1^1H-NMR) .
  • IR Spectroscopy : Carbonyl stretches (1720–1850 cm1^{-1}) confirm the dione moiety, while NH/OH bands (3200–3500 cm1^{-1}) indicate hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 156.13932 g/mol for C6_6H8_8N2_2O3_3) and fragmentation patterns .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol mobile phases .

How can researchers optimize multi-step syntheses to improve enantiomeric excess and scalability?

Advanced Research Question

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., cinchona alkaloids) in key cyclization steps to enhance stereocontrol .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., cycloadditions) .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading, solvent ratios) identifies optimal conditions. For example, a 15% increase in yield was reported using DMF/EtOH (3:1) at 90°C .

How should discrepancies in thermal stability data be addressed across studies?

Advanced Research Question
Discrepancies often arise from:

  • Polymorphism : Different crystalline forms exhibit varying melting points (e.g., 244.9°C vs. >300°C in related compounds) .
  • Analytical Methods : TGA (thermogravimetric analysis) under nitrogen vs. air may alter decomposition profiles. Standardize protocols using NIST-referenced equipment .
  • Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Validate purity via GC-MS or elemental analysis (e.g., C, H, N within ±0.3% of theoretical) .

What computational strategies are suitable for predicting reactivity and biological interactions of this compound?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization (e.g., electrophilic substitution at C-6) .
  • Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina. For example, triazolone derivatives show affinity for benzodiazepine receptors .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., Ames test alerts) .

What are the key intermediates in the synthesis of this compound, and how are they characterized?

Basic Research Question

  • Imidazole Precursors : 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine intermediates are synthesized via piperazinyl-methylation, confirmed by 1^1H-NMR (δ 7.3–7.6 ppm for aromatic protons) .
  • Cyclic Ketones : Hexahydro-1H-4,6-ethenocyclopropa[4,5]benzo[1,2-c]furan-1,3(3aH)-dione is a critical intermediate, characterized by X-ray crystallography and IR (C=O at 1720 cm1^{-1}) .

How to design a study investigating the compound’s potential as a precursor in heterocyclic chemistry?

Advanced Research Question

  • Scaffold Diversification : React the dione moiety with amines (e.g., hydrazines) to form triazolo or pyrazolo derivatives. Monitor reactivity via LC-MS .
  • Biological Screening : Test derivatives against enzyme panels (e.g., kinases, proteases) using fluorescence-based assays. For example, benzodiazepinone analogs exhibit anxiolytic activity .
  • Mechanistic Studies : Use isotopic labeling (13^{13}C, 15^{15}N) to track bond formation in cycloadditions .

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